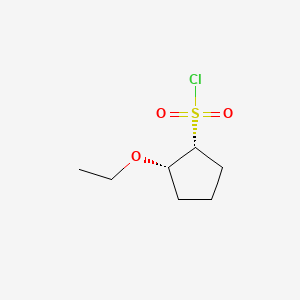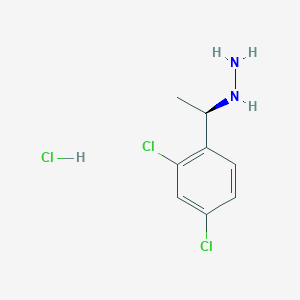
(R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H11Cl3N2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazine group attached to a dichlorophenyl ethyl moiety, making it a valuable reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride typically involves the reaction of ®-1-(2,4-dichlorophenyl)ethanol with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
(R)-1-(2,4-Dichlorophenyl)ethanol+Hydrazine Hydrate→(R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine
The resulting hydrazine compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of ®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to alter the structure and function of target proteins and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride
- ®-(1-(2,4-Dichlorophenyl)ethyl)amine hydrochloride
- ®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine sulfate
Uniqueness
®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride is unique due to its specific stereochemistry and the presence of the hydrazine group. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C8H11Cl3N2 |
|---|---|
Poids moléculaire |
241.5 g/mol |
Nom IUPAC |
[(1R)-1-(2,4-dichlorophenyl)ethyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C8H10Cl2N2.ClH/c1-5(12-11)7-3-2-6(9)4-8(7)10;/h2-5,12H,11H2,1H3;1H/t5-;/m1./s1 |
Clé InChI |
CNSJTJWZIWMNPC-NUBCRITNSA-N |
SMILES isomérique |
C[C@H](C1=C(C=C(C=C1)Cl)Cl)NN.Cl |
SMILES canonique |
CC(C1=C(C=C(C=C1)Cl)Cl)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


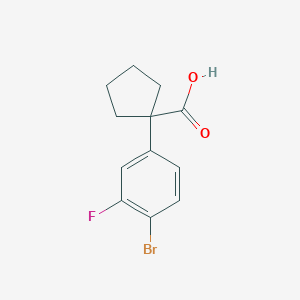



![N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine](/img/structure/B11716884.png)

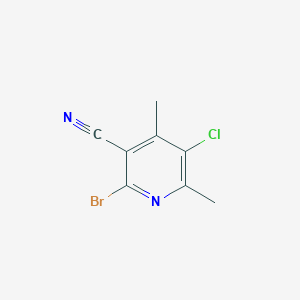



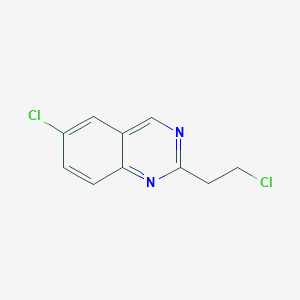
![2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol](/img/structure/B11716934.png)
